molecular formula C18H18N2O3S2 B2528408 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 899968-02-6

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2528408
CAS No.: 899968-02-6
M. Wt: 374.47
InChI Key: QGMUXTAYGKHKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and an amide linkage to a benzamide moiety bearing an isopropylsulfonyl group at position 2. This compound is structurally significant due to its sulfonyl and thiazole functionalities, which are often associated with bioactivity in medicinal chemistry, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-7-4-13(5-8-15)18(21)20-14-6-9-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMUXTAYGKHKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the condensation of 2-methylbenzothiazole derivatives with isopropylsulfonyl chloride and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₂O₃S₂
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 899739-04-9

Anti-Viral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viruses, particularly the Middle East respiratory syndrome coronavirus (MERS-CoV). A derivative of this compound demonstrated significant inhibitory activity with a 50% inhibition concentration (IC₅₀) of 0.09 μM against MERS-CoV, indicating its promise as a candidate for further drug development against viral infections .

Table 1: Inhibitory Activity of Related Compounds Against MERS-CoV

CompoundIC₅₀ (μM)Notes
4f0.09Most potent inhibitor identified
1a0.73Initial hit compound
1qNot specifiedModest inhibitory capacity

Cancer Treatment

The benzothiazole moiety present in the compound is known for its role in targeting carbonic anhydrases (CAs), which are critical for tumor survival under hypoxic conditions. Research indicates that compounds incorporating this structure can inhibit CAs IX and XII, which are associated with metastasis in solid tumors .

Case Study: Inhibition of Carbonic Anhydrases
A study designed novel compounds that integrate triazole and benzenesulfonamide scaffolds to target CAs IX/XII. The results showed promising efficacy against CA IX, suggesting that modifications to the benzothiazole structure can enhance anti-cancer activity .

Structural Modifications and Derivative Studies

The effectiveness of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can be influenced by structural modifications. For instance, introducing different substituents on the benzothiazole ring has been shown to affect the compound's biological activity significantly.

Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that:

  • The presence of electron-withdrawing groups enhances inhibitory activity.
  • Modifications that increase steric hindrance tend to reduce activity.

Table 2: Summary of Structural Modifications and Their Effects

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency
Bulky substituentsDecreased potency

Future Research Directions

The promising results from initial studies suggest several avenues for future research:

  • Further optimization of the chemical structure to enhance potency and selectivity.
  • Comprehensive in vivo studies to evaluate efficacy and safety profiles.
  • Exploration of combination therapies using this compound with other anti-cancer or anti-viral agents.

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on substituent variations in the benzamide and thiazole moieties. Below is a comparative analysis of key derivatives, supported by experimental data from published studies.

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

Compound Name / ID Substituents (R1, R2) Yield (%) Purity (%) Melting Point (°C) Source
Target Compound R1 = isopropylsulfonyl, R2 = methyl N/A N/A N/A N/A
3l (4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide) R1 = methoxy, R2 = methyl 63 N/A Amorphous solid
7q (N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide) R1 = 2-methoxy, R2 = chloro-pyridine 70 90.0 177.9–180.8
7s (2-Methoxy-N-(2-(2-oxo-2-(pyrimidin-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide) R1 = 2-methoxy, R2 = pyrimidine 70 90.0 169.2–171.8

Key Observations:

Substituent Impact on Physicochemical Properties :

  • The isopropylsulfonyl group in the target compound likely enhances hydrophobicity compared to methoxy (3l) or pyridine/pyrimidine substituents (7q, 7s). This could influence solubility and membrane permeability in biological systems .
  • Compounds with bulkier substituents (e.g., 7q, 7r) exhibit lower melting points (166–180°C) compared to thiazole-containing derivatives (e.g., 7t: 237–239°C), suggesting that heteroaromatic groups increase crystallinity .

Synthetic Accessibility: The target compound’s synthesis may follow pathways similar to 3l, which employs nickel-catalyzed reductive aminocarbonylation of aryl halides (63% yield). In contrast, derivatives like 7q–7t are synthesized via nucleophilic substitution or alkylation, achieving yields of 68–77% .

Spectral Characterization :

  • IR and NMR data for analogs (e.g., 7q–7t ) confirm critical functional groups:

  • C=O stretches at 1663–1682 cm⁻¹ (amide carbonyl).
  • Absence of νS-H (~2500–2600 cm⁻¹) in triazole-thione tautomers (e.g., 7–9 ), indicating thione dominance .
    • The target compound’s isopropylsulfonyl group would show distinct ¹H-NMR signals for isopropyl protons (~1.2–1.4 ppm) and sulfonyl SO₂ (13C-NMR ~55 ppm) .

Functional Insights:

  • Thiazole vs. Triazole Cores: The benzo[d]thiazole core (target compound, 3l, 7q–7t) is structurally rigid, favoring interactions with hydrophobic enzyme pockets.
  • Sulfonyl vs.

Biological Activity

4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic organic compound classified as a benzothiazole derivative. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparisons with related compounds.

  • Chemical Formula : C18H18N2O3S2
  • Molecular Weight : 382.47 g/mol
  • IUPAC Name : N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide

The primary mechanism of action for this compound is its role as an inhibitor of monoamine oxidase B (MAO-B). By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters like dopamine, leading to increased levels in the brain. This mechanism is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Parkinson's disease.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 6.26 μM to 20.46 μM against lung cancer cell lines (HCC827 and NCI-H358) . The specific substitution pattern in this compound enhances its efficacy compared to other benzothiazole derivatives.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it has been noted for its activity against carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. Benzamide derivatives have shown inhibition in the low nanomolar range against human isoforms CA II, VII, and IX . The sulfonamide moiety appears to enhance this inhibitory action.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other benzothiazole derivatives is essential.

Compound NameStructureIC50 (μM)Biological Activity
Benzothiazole AStructure A10.5Anticancer
Benzothiazole BStructure B8.3MAO-B Inhibitor
This compound Structure C6.26 - 20.46 MAO-B Inhibitor, Anticancer

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in neurodegenerative diseases .
  • Antitumor Activity : Another research article reported that derivatives similar to this compound showed significant antitumor activity against various cancer cell lines, indicating its potential as a lead compound for further development .
  • Enzyme Inhibition Study : A detailed investigation into its enzyme inhibition capabilities revealed that it effectively inhibits carbonic anhydrase isoforms at low concentrations, supporting its therapeutic potential in conditions where CA plays a critical role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide?

  • Methodological Guidance :

  • Stepwise Synthesis : Begin with the benzamide core and sequentially introduce the isopropylsulfonyl and 2-methylbenzo[d]thiazol-6-yl groups. Key steps include sulfonylation and coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Condition Optimization : Control temperature (e.g., 60–80°C for sulfonylation) and solvent polarity (e.g., DMF for solubility). Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
  • Purification : Use column chromatography or recrystallization to isolate the pure compound, followed by NMR and mass spectrometry (MS) for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^{13}C NMR to confirm the positions of the isopropylsulfonyl and thiazole substituents. Compare chemical shifts with analogous compounds .
  • HPLC and TLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). TLC (silica gel, ethyl acetate/hexane) provides rapid monitoring of intermediates .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, S content) .

Q. How do the functional groups (isopropylsulfonyl, benzothiazole) influence reactivity and biological activity?

  • Methodological Guidance :

  • Sulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitution or hydrogen bonding in biological targets. Test reactivity via hydrolysis under acidic/basic conditions .
  • Benzothiazole Moiety : Contributes to π-π stacking in enzyme binding. Use computational tools (e.g., molecular docking) to predict interactions with target proteins like kinases .

Advanced Research Questions

Q. What reaction mechanisms govern the coupling of the benzothiazole and sulfonyl groups during synthesis?

  • Methodological Guidance :

  • Sulfonylation Mechanism : Probe the nucleophilic attack of the benzothiazole amine on the sulfonyl chloride intermediate. Use kinetic studies (e.g., varying temperature/pH) to determine rate laws .
  • Coupling Reactions : Investigate metal-catalyzed (e.g., Pd) cross-coupling for regioselectivity. Characterize intermediates via IR spectroscopy to track functional group transformations .

Q. How can computational modeling guide the design of bioactivity assays for this compound?

  • Methodological Guidance :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with targets (e.g., COX-2, EGFR). Prioritize in vitro assays for top-scoring complexes .
  • ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetics (e.g., solubility, cytochrome P450 interactions) before in vivo testing .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values)?

  • Methodological Guidance :

  • Assay Standardization : Validate protocols (e.g., cell line viability assays) using positive controls (e.g., doxorubicin for cytotoxicity). Replicate under identical conditions (pH, serum concentration) .
  • Meta-Analysis : Compare structural analogs (e.g., methylsulfonyl vs. isopropylsulfonyl derivatives) to identify substituent effects on activity .

Q. How do impurities or stereochemical factors impact synthetic yield and bioactivity reproducibility?

  • Methodological Guidance :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete sulfonylation). Optimize quenching steps to minimize side reactions .
  • Stereochemical Analysis : Perform X-ray crystallography or circular dichroism (CD) to confirm configuration (Z/E isomers) if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.